molecular formula C13H11N5O2S2 B2488214 N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1788914-30-6

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2488214
CAS RN: 1788914-30-6
M. Wt: 333.38
InChI Key: AAJBGFCKVDZATE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves multiple steps, starting from basic precursors to achieve the desired heterocyclic compounds. For instance, the synthesis of similar compounds involves the use of thiosemicarbazides and phosphorous oxychloride for cyclization to achieve 1,3,4-oxadiazoles and thiadiazoles (Yarovenko et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings. Crystal structure analysis, including X-ray diffraction studies, plays a crucial role in determining the precise arrangement of atoms within the compound. For related structures, single-crystal X-ray diffraction studies have been used to establish the molecular and crystal structure, confirming the presence of specific substituents and the geometry of the compound (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactions of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its analogs often involve interactions with nucleophiles and electrophiles due to the presence of reactive sites on the oxadiazole and thiadiazole rings. These interactions can lead to a variety of chemical transformations, including cyclization, substitution, and addition reactions (Yang et al., 2013).

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Compounds containing thiophene, oxadiazole, and thiadiazole moieties have been synthesized using microwave-assisted techniques, showing good to moderate antimicrobial activity against various microorganisms. Some derivatives also exhibited antiurease and antilipase activities, indicating their potential in addressing enzyme-related disorders or infections (Başoğlu et al., 2013).

Anticancer Evaluation of Novel Derivatives

A series of benzamide derivatives incorporating the thiadiazole and oxadiazole rings were evaluated for their anticancer activities against several cancer cell lines. These compounds showed moderate to excellent efficacy, with some outperforming the reference drug, etoposide. This highlights the potential of such heterocyclic compounds in cancer therapy (Ravinaik et al., 2021).

Nematocidal Activity of Oxadiazole Derivatives

Novel oxadiazole derivatives containing a thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Certain compounds showed promising activity against the pine wood nematode, suggesting their potential application in agricultural pest control (Liu et al., 2022).

Anticancer Agents Incorporating Thiazole and Thiadiazole

New pharmacophores incorporating the thiazole moiety have been synthesized and evaluated as potent anticancer agents. These derivatives have shown significant activity against hepatocellular carcinoma, illustrating the therapeutic potential of thiazole and thiadiazole derivatives in oncology (Gomha et al., 2017).

properties

IUPAC Name

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c1-6-9(22-18-16-6)11(19)15-13-8(4-5-21-13)12-14-10(17-20-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJBGFCKVDZATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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